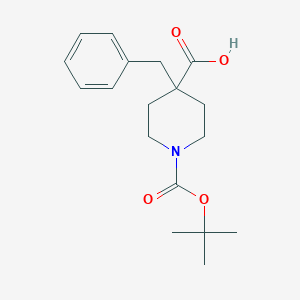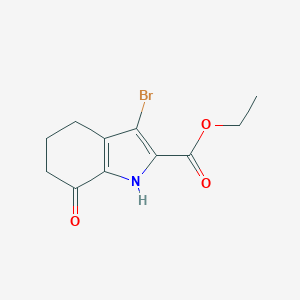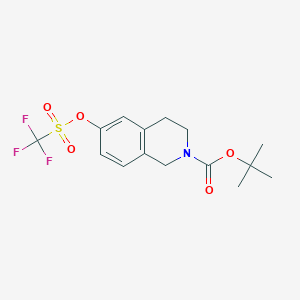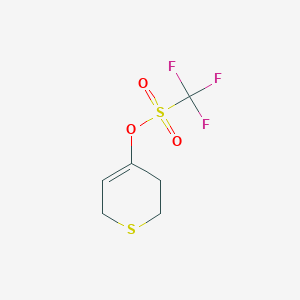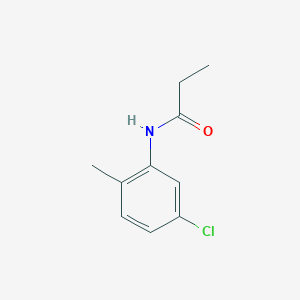
1-Cyclopropylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O It is a secondary alcohol characterized by a cyclopropyl group attached to the first carbon of a propanol chain
Applications De Recherche Scientifique
1-Cyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopropylpropan-1-ol are currently unknown Given its structure, it could potentially be involved in a variety of biochemical reactions
Action Environment
The action of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and the specific cell types in which the compound is present. Understanding how these factors influence the compound’s action, efficacy, and stability is an important area of study.
Analyse Biochimique
Biochemical Properties
1-Cyclopropylpropan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including alcohol dehydrogenases and oxidoreductases. These enzymes catalyze the oxidation of this compound to its corresponding aldehyde or ketone. The interaction between this compound and these enzymes is facilitated by the hydroxyl group present in the compound, which serves as a substrate for the enzymatic reaction .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. The compound also impacts cellular metabolism by serving as a substrate for metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The hydroxyl group of this compound forms hydrogen bonds with active site residues of enzymes, facilitating enzyme-substrate binding. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular metabolism. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, with specific dosages required to elicit significant biochemical responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenases to form its corresponding aldehyde, which can further undergo oxidation to form carboxylic acids. The compound also interacts with cofactors such as NAD+ and NADH, which play crucial roles in its metabolic conversion. These interactions can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions due to its hydrophobic nature, affecting its localization and concentration within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and mitochondria. The compound’s activity and function are influenced by its localization, with distinct effects observed in different subcellular compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, thereby modulating its biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium hydroxide, in an aqueous medium. The reaction proceeds via nucleophilic substitution, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopropylpropanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylpropanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield cyclopropylpropane when treated with strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming cyclopropylpropyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Cyclopropylpropanone.
Reduction: Cyclopropylpropane.
Substitution: Cyclopropylpropyl halides (e.g., cyclopropylpropyl chloride, bromide).
Comparaison Avec Des Composés Similaires
1-Cyclopropylpropan-1-ol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Similar in structure but with a hydroxyl group attached directly to the cyclopropyl ring.
Cyclopropylpropanone: The oxidized form of this compound.
Cyclopropylpropane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its combination of a cyclopropyl ring and a secondary alcohol group, which imparts distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCOQDWIJYYSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)


